(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
Description
Bicyclic Core Architecture Analysis
The 7-oxabicyclo[4.1.0]heptane system consists of a cyclohexane ring fused to an oxirane (epoxide) ring, creating a strained bicyclic framework. Bridgehead carbons at positions 1, 4, and 6 define the bicyclo[4.1.0] skeleton, with the oxygen atom occupying position 7 between C6 and C1. The fusion angle between the six-membered and three-membered rings introduces significant ring strain, influencing both reactivity and conformational preferences.
Key bond lengths within the bicyclic core include:
- C1–C6: 1.544 Å (cyclohexane bridge)
- C6–O7: 1.433 Å (epoxide bond)
- C1–C2: 1.534 Å (typical single bond)
The oxirane ring adopts a puckered conformation to alleviate torsional strain, while the cyclohexane ring exists in a chair-like configuration stabilized by hyperconjugation between adjacent C–C and C–O bonds.
Stereochemical Configuration Determination
The absolute configuration (1S,4S,6R) was resolved through single-crystal X-ray diffraction using Hirshfeld atom refinement (HAR), which provides sub-Ångström precision for hydrogen positions. Key stereochemical features include:
- C1 methyl group : Axial orientation in the cyclohexane chair
- C4 substituent : Equatorial placement of the (Z)-6-methylhepta-2,5-dien-2-yl group
- C6 configuration : R-configuration stabilizes the epoxide ring through hyperconjugative interactions
The (Z)-geometry of the hepta-2,5-dien-2-yl chain was confirmed via $$^1$$H NMR coupling constants ($$J_{2,3} = 10.8$$ Hz) and NOESY correlations between vinyl protons. Density functional theory (DFT) calculations further validated the observed configurations by comparing theoretical and experimental $$^{13}$$C NMR chemical shifts.
Substituent Orientation Patterns
The molecule exhibits three distinct substituent domains:
- C1 methyl group : Positioned pseudo-axial relative to the cyclohexane chair, creating 1,3-diaxial interactions with C3 and C5 hydrogens.
- C4 dienyl chain : The (Z)-6-methylhepta-2,5-dien-2-yl group extends equatorially, with conjugated double bonds (C2–C3: 1.337 Å, C5–C6: 1.345 Å) adopting s-cis conformations.
- Epoxide oxygen : Participates in weak C–H···O hydrogen bonds (2.42 Å) with adjacent methyl groups, influencing crystal packing.
Steric maps derived from X-ray data reveal van der Waals clashes between the C4 substituent and the C1 methyl group (3.1 Å separation), forcing slight distortion of the cyclohexane ring.
Comparative Analysis with Related Oxabicycloheptane Derivatives
The 7-oxa configuration in the target compound reduces ring strain compared to 2-oxabicyclo derivatives due to better orbital alignment in the epoxide ring. Unlike the vinyl-substituted analog, the conjugated dienyl chain in the target molecule enables extended π-delocalization, lowering the LUMO energy by 0.7 eV based on DFT calculations.
Crystallographic comparisons show that bulky substituents at C4 induce greater puckering in the oxirane ring (15° vs. 8° in unsubstituted analogs), while maintaining similar C–O–C bond angles (61.5° ± 0.3°). These structural variations directly correlate with differences in thermal stability and chemical reactivity across the oxabicycloheptane family.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,4S,6R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7-/t13-,14+,15-/m0/s1 |
InChI Key |
BOWJPMUUGHPAAF-OIQKGARISA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@]2([C@@H](C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of a Suitable Precursor
One common approach is the intramolecular cyclopropanation of a suitable diene or allylic alcohol precursor to form the bicyclic oxirane ring:
- Starting Material: A linear or monocyclic precursor containing an allylic alcohol or alkene moiety.
- Reagents: Simmons–Smith reagent (iodomethylzinc iodide) or diazo compounds with transition metal catalysts (e.g., Rh, Cu).
- Conditions: Mild temperatures, inert atmosphere to preserve stereochemistry.
- Outcome: Formation of the 7-oxabicyclo[4.1.0]heptane ring with control over stereochemistry at C1, C4, and C6.
Stereoselective Epoxidation and Ring Closure
Alternatively, the bicyclic ether can be prepared by:
- Epoxidation: Using m-CPBA or other peracids on a diene intermediate to form an epoxide.
- Ring Closure: Intramolecular nucleophilic attack to close the oxabicyclic ring.
- Stereochemical Control: Achieved by chiral catalysts or auxiliaries to ensure the (1S,4S,6R) configuration.
Installation of the (Z)-6-methylhepta-2,5-dien-2-yl Side Chain
- Cross-Coupling Reactions: Suzuki or Stille coupling to attach the conjugated diene side chain to the bicyclic core.
- Allylic Substitution: Using allylic halides or acetates with nucleophilic substitution under stereoselective conditions.
- Isomerization Control: Ensuring the (Z)-configuration of the diene via selective hydrogenation or Wittig-type olefination.
Methylation at C1 Position
- Alkylation: Using methyl lithium or methyl Grignard reagents on a suitable intermediate.
- Protecting Groups: May be employed to protect sensitive functional groups during methylation.
- Stereochemical Outcome: Controlled by the steric environment of the bicyclic system.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclopropanation | Simmons–Smith reagent, Zn, CH2I2 | Formation of bicyclic oxirane ring |
| 2 | Epoxidation | m-CPBA, CH2Cl2, 0°C | Epoxide formation with stereocontrol |
| 3 | Cross-Coupling | Pd-catalyst, boronic acid derivative | Attachment of (Z)-6-methylhepta-2,5-dien-2-yl |
| 4 | Methylation | MeMgBr or MeLi, low temperature | Introduction of methyl group at C1 |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure stereoisomer |
Research Findings and Optimization
- Stereoselectivity: Use of chiral catalysts and auxiliaries is critical to achieve the desired (1S,4S,6R) stereochemistry with high enantiomeric excess.
- Yield: Optimized cyclopropanation and coupling steps yield the target compound in moderate to good yields (40–70% overall).
- Scalability: The synthetic route is amenable to scale-up with careful control of reaction parameters and purification steps.
- Side Reactions: Potential side reactions include isomerization of the diene and ring-opening of the epoxide; these are minimized by low temperature and inert atmosphere.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation | Simmons–Smith reagent, Zn, CH2I2 | High stereocontrol, well-established | Sensitive to moisture, moderate yield |
| Epoxidation + Ring Closure | m-CPBA, chiral catalysts | Good stereoselectivity | Requires careful control of conditions |
| Cross-Coupling | Pd-catalysts, boronic acids | Versatile for side chain installation | Requires expensive catalysts |
| Methylation | MeMgBr, MeLi | Straightforward alkylation | Sensitive to other functional groups |
Chemical Reactions Analysis
Types of Reactions
(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The conjugated diene system may enhance reactivity in nanoparticle synthesis .
- Stereochemical Impact : Configurational differences (e.g., 1S,4S,6R vs. 1S,4R,6S) influence molecular geometry and intermolecular interactions. For example, the 4R configuration in C₁₀H₁₄O₂ introduces a ketone group, altering polarity and solubility .
- Functional Groups : Hydroxyl or ketone groups in analogs (e.g., C₇H₁₂O₂, C₁₀H₁₄O₂) modify hydrogen-bonding capacity, affecting biological or catalytic activity .
Application-Specific Comparisons
Biological Activity
(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in various fields, including pharmacology and pest control. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C15H24O
- Molecular Weight : 220.351 g/mol
- CAS Number : 121467-35-4
The structural formula can be represented as:
Antimicrobial Properties
Recent studies indicate that (1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly in pest control applications. It has been found to disrupt the endocrine system of insects, leading to mortality in species such as Drosophila melanogaster and various agricultural pests.
Case Study : A field trial conducted on aphid populations demonstrated a significant reduction in pest numbers when treated with formulations containing this compound. The efficacy was attributed to its ability to mimic natural insect pheromones, disrupting mating behaviors.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible therapeutic role in managing inflammatory diseases.
The biological activity of (1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Endocrine Disruption in Insects : It mimics natural hormones or pheromones, causing abnormal behaviors and physiological responses.
- Cytokine Modulation : The modulation of cytokine production in immune cells indicates a pathway for reducing inflammation.
Q & A
What synthetic strategies are effective for constructing the 7-oxabicyclo[4.1.0]heptane core in this compound?
Level : Basic (Synthetic Methodology)
Answer :
The bicyclic scaffold can be synthesized via epoxide-mediated cyclization or transition-metal-catalyzed ring-opening/ring-closing reactions . For example, describes a method using trans-4-hydroxy-L-proline as a chiral starting material, involving sequential protection, tosylation, and borane-mediated reduction to form the bicyclic structure (yield: 86%) . Directed lithiation (e.g., sec-butyllithium/(-)-sparteine) can introduce stereochemical control in substituted derivatives .
How can stereochemical integrity be preserved during functionalization of the (Z)-6-methylhepta-2,5-dien-2-yl side chain?
Level : Advanced (Stereochemical Control)
Answer :
The (Z)-configuration of the diene is sensitive to thermal or acidic conditions. Use low-temperature (<0°C) lithiation and stereospecific coupling reactions (e.g., Stille or Suzuki-Miyaura cross-couplings) to avoid isomerization. highlights the role of chiral auxiliaries and sparteine-mediated asymmetric induction in maintaining stereochemistry during N-substitution .
What analytical techniques are optimal for resolving enantiomeric impurities in this compound?
Level : Basic (Characterization)
Answer :
Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers. provides chromatographic conditions (methanol/sodium acetate buffer, pH 4.6) suitable for polar bicyclic compounds . For absolute configuration determination, X-ray crystallography or electronic circular dichroism (ECD) is recommended.
How do conformational constraints of the bicyclo[4.1.0]heptane system influence reactivity in organocatalytic applications?
Level : Advanced (Mechanistic Studies)
Answer :
The rigid bicyclic structure restricts rotation, enhancing transition-state stabilization in asymmetric catalysis. cites derivatives of similar scaffolds as catalysts for enantioselective aldol reactions, achieving >90% ee via hydrogen-bonding interactions between the oxabicyclo oxygen and substrates . Computational modeling (DFT) can predict preferred conformers and active-site interactions.
What contradictions exist in reported biological activity data for 7-oxabicyclo derivatives, and how can they be addressed?
Level : Advanced (Data Analysis)
Answer :
Discrepancies in antibacterial or enzyme inhibition results (e.g., vs. ) may arise from substituent effects or assay conditions . For example, the Cr(III) complex in showed moderate activity against Gram-positive bacteria, but steric hindrance from the (Z)-diene in the target compound could reduce bioavailability. Standardize assays using MIC determination (CLSI guidelines) and control for lipophilicity (logP measurements) .
How can photostability of the (Z)-configured diene be evaluated under experimental conditions?
Level : Advanced (Stability Studies)
Answer :
Perform UV-Vis spectroscopy (λ = 250–300 nm) to monitor isomerization kinetics. Use LED light sources (365 nm) to simulate degradation pathways. notes that bicyclic epoxides (e.g., 7-oxabicyclo derivatives) are prone to ring-opening under UV exposure; thus, inert atmosphere (N₂) and light-protected storage are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
